Ethyl 6-oxo-1-(p-tolyl)-4-(((2-(trifluoromethyl)phenyl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate
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Description
Ethyl 6-oxo-1-(p-tolyl)-4-(((2-(trifluoromethyl)phenyl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C21H17F3N2O6S and its molecular weight is 482.43. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Compounds structurally related to "Ethyl 6-oxo-1-(p-tolyl)-4-(((2-(trifluoromethyl)phenyl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate" have been synthesized and evaluated for their antimicrobial properties. For instance, studies on arylazopyrazole pyrimidone clubbed heterocyclic compounds and pyrimidine derivatives have shown significant antimicrobial activities against various bacteria and fungi. These findings highlight the potential of such compounds in the development of new antimicrobial agents (Nikulsinh Sarvaiya et al., 2019; A. Farag et al., 2008).
Corrosion Inhibition
Research into pyranpyrazole derivatives, including compounds with similar structural characteristics, has demonstrated their effectiveness as corrosion inhibitors. This application is particularly relevant for the protection of mild steel in industrial processes, indicating the compounds' potential in materials science and engineering (P. Dohare et al., 2017).
Antibacterial and Antioxidant Activities
Several studies have focused on the synthesis of novel heterocyclic compounds containing sulfonamido moieties, aiming at developing new antibacterial agents. Additionally, compounds synthesized for their antioxidant properties have shown promising results, underscoring the potential of these chemicals in pharmaceutical research and development (M. E. Azab et al., 2013; S. George et al., 2010).
Properties
IUPAC Name |
ethyl 1-(4-methylphenyl)-6-oxo-4-[2-(trifluoromethyl)phenyl]sulfonyloxypyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O6S/c1-3-31-20(28)19-16(12-18(27)26(25-19)14-10-8-13(2)9-11-14)32-33(29,30)17-7-5-4-6-15(17)21(22,23)24/h4-12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHAJBNGFOXQSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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